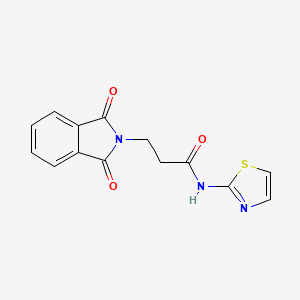

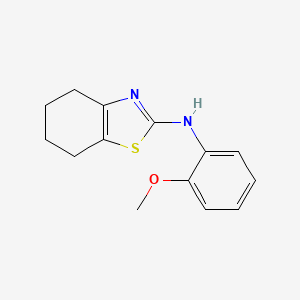

![molecular formula C18H18ClN3O5S B5553059 N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide](/img/structure/B5553059.png)

N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)ethyl]methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound belongs to a class of chemicals with a broad range of biological activities and chemical properties, derived from its structural complexity. It features multiple functional groups that contribute to its reactivity and potential applications in various fields of chemistry and pharmacology, excluding its drug use and dosage information.

Synthesis Analysis

The synthesis of complex methanesulfonamide derivatives involves multi-step chemical reactions, including the use of methanesulfonyl as a protective group and innovative synthetic routes for high yield. For example, Mizuno et al. (2006) describe the efficient syntheses of related compounds through a novel synthetic route involving the Krohnke reaction and cyclization with hydrazine to form novel compounds (Mizuno et al., 2006).

Molecular Structure Analysis

The molecular structure of compounds similar to the one has been characterized using various spectroscopic methods. The crystal structure, determined by X-ray diffraction, reveals the spatial arrangement of atoms within the molecule, providing insights into its chemical reactivity and interaction capabilities (Li et al., 2006).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, including oxidation, reduction, and cyclization processes, demonstrating their chemical versatility. For instance, Patel et al. (1993) explored the stereoselective microbial reduction to produce chiral intermediates, showcasing the compound's reactivity and potential for synthesis of complex molecules (Patel et al., 1993).

科学的研究の応用

Synthesis and Characterization

Research has focused on synthesizing and characterizing compounds with similar structural motifs to the one mentioned. For instance, the study by Mizuno et al. (2006) discusses the efficient syntheses of certain metabolites, using methanesulfonyl as a protective group, which is a part of the chemical structure . This research demonstrates the importance of such groups in enabling high-yield synthesis of complex molecules through methods like the Friedel–Crafts reaction and the Krohnke reaction (Mizuno et al., 2006).

Catalysis and Material Science

In material science and catalysis, research by Shankar et al. (2011) on diethyltin-based self-assemblies derived from sulfonate-phosphonate ligands showcases the role of sulfonate groups (similar to the methanesulfonamide part of the compound ) in forming complex 3D structures with potential applications in catalysis and molecular recognition (Shankar et al., 2011).

Pharmaceutical Research

The quinoline and sulfonamide components of the compound are often explored in pharmaceutical research for their potential biological activities. A study by Huang et al. (2006) on quinolinyl sulfonamides as methionine aminopeptidase (MetAP) inhibitors illustrates the pharmaceutical relevance of such compounds. Their research found that these inhibitors show varied inhibitory potencies depending on the metal ions present in the enzyme, emphasizing the potential of similar compounds in drug development (Huang et al., 2006).

Corrosion Inhibition

Another application is in the field of corrosion inhibition, where compounds containing quinoxaline and sulfonamide groups have been studied for their efficacy in protecting metals. Olasunkanmi et al. (2016) investigated quinoxalinyl-dihydropyrazolyl-phenyl-methanesulfonamides for their adsorption characteristics and inhibition of mild steel corrosion, highlighting the potential of such molecules in industrial applications (Olasunkanmi et al., 2016).

特性

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)-N-[2-oxo-2-(3-oxo-2,4-dihydroquinoxalin-1-yl)ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN3O5S/c1-27-16-8-7-12(19)9-15(16)22(28(2,25)26)11-18(24)21-10-17(23)20-13-5-3-4-6-14(13)21/h3-9H,10-11H2,1-2H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDDXCEKSIAAEPO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)N(CC(=O)N2CC(=O)NC3=CC=CC=C32)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

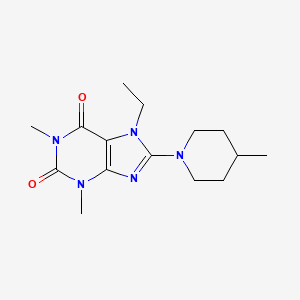

![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}propanamide](/img/structure/B5552989.png)

![1-[3-(1,3-benzodioxol-5-yl)propanoyl]-3-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5552990.png)

![2-[(5-cyano-2,4'-bipyridin-6-yl)thio]-N-cyclopropylacetamide](/img/structure/B5553004.png)

![methyl 4-(2-{[3-(4-chlorophenyl)-1H-pyrazol-5-yl]carbonyl}carbonohydrazonoyl)benzoate](/img/structure/B5553020.png)

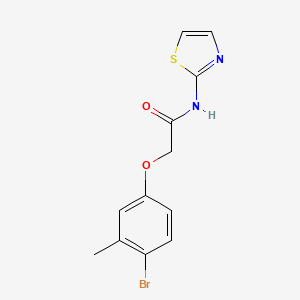

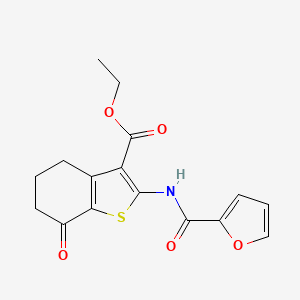

![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methyl-3-furamide](/img/structure/B5553045.png)

![4-[(4-chlorophenyl)(methylsulfonyl)amino]-N-(4-pyridinylmethyl)butanamide](/img/structure/B5553065.png)

![4-[(mesitylamino)sulfonyl]-N-methyl-2-thiophenecarboxamide](/img/structure/B5553080.png)

![4-[(3-ethyl-4-methyl-1H-pyrazol-5-yl)carbonyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5553098.png)